2-(1H-pyrazol-4-yl)ethanol
Overview
Description
2-(1H-pyrazol-4-yl)ethanol is a chemical compound with the molecular formula C5H8N2O. It features a pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, attached to an ethanol group.
Mechanism of Action
Target of Action
Pyrazole derivatives have been found to exhibit a wide range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biochemical processes .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Given the broad range of activities associated with pyrazole derivatives, it is likely that multiple pathways could be influenced . These could potentially include pathways related to inflammation, cell proliferation, and neurotransmission, among others .
Pharmacokinetics
The compound’s molecular weight (11213 Da ) suggests that it could potentially be well-absorbed and distributed in the body .
Result of Action
Pyrazole derivatives have been associated with a range of biological effects, including antimicrobial, anti-inflammatory, and antitumor activities . The specific effects would depend on the compound’s targets and the biochemical context.
Action Environment
The action, efficacy, and stability of 2-(1H-pyrazol-4-yl)ethanol could potentially be influenced by various environmental factors. These might include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient approach to synthesizing 2-(1H-pyrazol-4-yl)ethanol involves the recyclization reaction of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines . This method allows for the preparation of N-substituted 2-(pyrazol-4-yl)ethanols. Another method involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-4-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation by potassium permanganate (KMnO4) leads to the formation of 2-(pyrazol-4-yl)-2-oxoacetic acids .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4)
Reduction: Common reducing agents such as sodium borohydride (NaBH4)
Substitution: Various electrophiles can be used for substitution reactions on the pyrazole ring.
Major Products Formed
Oxidation: 2-(pyrazol-4-yl)-2-oxoacetic acids
Reduction: Corresponding alcohols or amines
Substitution: Substituted pyrazole derivatives
Scientific Research Applications
2-(1H-pyrazol-4-yl)ethanol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(pyrazol-5-yl)ethanol: Undergoes similar oxidation reactions but forms different products, such as pyrazole-5-carboxylic acid.
2-(pyrazol-3-yl)ethanol: Oxidation leads to a mixture of 2-oxo-2-(pyrazol-3-yl)acetic acid and pyrazole-3-carboxylic acid.
Uniqueness
2-(1H-pyrazol-4-yl)ethanol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The position of the ethanol group on the pyrazole ring can affect the compound’s ability to interact with biological targets and its overall chemical properties .
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c8-2-1-5-3-6-7-4-5/h3-4,8H,1-2H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQFZSHMTCZYMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401640 | |
Record name | 2-(1H-pyrazol-4-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180207-57-2 | |
Record name | 2-(1H-pyrazol-4-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-pyrazol-4-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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